

Application Notes and Protocols: Transcriptomic Analysis of Trypanosoma brucei Treated with Acoziborole

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Compound of Interest		
Compound Name:	Acoziborole	
Cat. No.:	B605153	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acoziborole is a groundbreaking single-dose, oral medication for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by the parasite Trypanosoma brucei.[1][2] Developed by the Drugs for Neglected Diseases initiative (DNDi) in collaboration with Scynexis Inc., acoziborole represents a significant advancement over previous treatments which were often toxic and required lengthy intravenous administration.[1] This document provides a detailed overview of the transcriptomic changes observed in T. brucei upon treatment and in the development of resistance to acoziborole, along with the associated experimental protocols.

Acoziborole's primary mechanism of action is the inhibition of the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a crucial nuclear mRNA processing endonuclease in the parasite.[3][4][5] This inhibition disrupts mRNA processing, leading to downstream effects on protein translation and ultimately parasite survival.[6][7] Studies have also revealed that acoziborole treatment causes significant disruptions in S-adenosyl-L-methionine (AdoMet) metabolism.[3][4][5]



Data Presentation: Summary of Transcriptomic Changes in Acoziborole-Resistant T. brucei

Transcriptomic analysis of an in vitro-generated **acoziborole**-resistant T. brucei cell line (AcoR) has revealed a significant shift in gene expression, suggesting a form of parasite differentiation as a potential resistance mechanism.[2][3][4][5] The resistant cells exhibit a transcriptome profile that resembles the "stumpy" or procyclic (insect) stage of the parasite, despite retaining the morphology of the bloodstream form (BSF).[3][4] This is characterized by a global upregulation of stumpy- or procyclic-specific genes and a downregulation of BSF-specific genes.[3][4] Notably, no change in the transcript abundance of CPSF3, the drug's target, was observed in the resistant line.[2][3][4][8]

Table 1: Differentially Expressed Genes in Acoziborole-Resistant T. brucei



Gene Category	Regulation in AcoR cells	Examples	Implication
Procyclic/Stumpy- specific genes	Upregulated	Procyclin surface proteins	Shift towards an insect-stage-like transcriptome, potentially nullifying the metabolic effects of acoziborole.[2][3][4]
Bloodstream form (BSF)-specific genes	Downregulated	Variant Surface Glycoproteins (VSGs)	Downregulation of key mammalian-infective stage genes.[3][4]
Metabolic Genes	Differentially Regulated	Genes involved in ubiquinone and citric acid cycle metabolism	Adaptation to overcome the metabolic perturbations induced by acoziborole.[8]
CPSF3	No significant change	Cleavage and Polyadenylation Specificity Factor 3	Resistance is not associated with altered expression of the drug's primary target.[2][3][4][8]

Table 2: Cross-Resistance and Hypersensitivity Profile of Acoziborole-Resistant T. brucei



Compound	Effect in AcoR cells	Implication
Sinefungin	Increased Resistance	Sinefungin is a methyltransferase inhibitor, and its cross-resistance with acoziborole suggests a link to the observed perturbations in AdoMet metabolism.[2][3]
Known Trypanocides	Hypersensitivity	The transcriptomic rewiring in resistant cells may render them more vulnerable to other classes of drugs.[2][3]

Experimental Protocols Generation of Acoziborole-Resistant Trypanosoma brucei Cell Line

This protocol describes the in vitro generation of an **acoziborole**-resistant T. brucei cell line through continuous exposure to incrementally increasing drug concentrations.

Materials:

- T. brucei Lister 427 bloodstream form (BSF) parasites
- HMI-9 medium supplemented with 10% fetal bovine serum
- Acoziborole stock solution
- 96-well plates
- Incubator (37°C, 5% CO2)
- Microscope

Protocol:



- Initiate a culture of wild-type T. brucei BSF cells in HMI-9 medium.
- Determine the initial EC50 (half-maximal effective concentration) of acoziborole for the wildtype cell line.
- Begin exposing the parasite culture to a sub-lethal concentration of acoziborole (e.g., 0.5 x EC50).
- Monitor cell density and motility daily.
- Once the culture adapts and resumes normal growth, incrementally increase the concentration of acoziborole in the culture medium.[5]
- Continue this process of stepwise dose escalation over several months.
- After achieving growth in a high concentration of acoziborole (e.g., >10 x wild-type EC50),
 clone the resistant population by limiting dilution to obtain clonal AcoR cell lines.
- Maintain the AcoR cell lines in a medium containing a selective concentration of acoziborole (e.g., the concentration at which they were cloned).[5]
- Regularly verify the resistance phenotype by performing EC50 assays and comparing it to the wild-type parental line.

Transcriptomic Analysis by RNA Sequencing (RNA-Seq)

This protocol outlines the steps for performing RNA sequencing to identify differentially expressed genes between wild-type and **acoziborole**-resistant T. brucei.

Materials:

- Wild-type and AcoR T. brucei cell cultures
- RNA extraction kit (e.g., RNeasy, Qiagen)
- DNase I
- Oligo(dT) magnetic beads for poly(A)+ RNA selection



- RNA-Seq library preparation kit (e.g., Illumina TruSeq)
- High-throughput sequencer (e.g., Illumina NovaSeq)

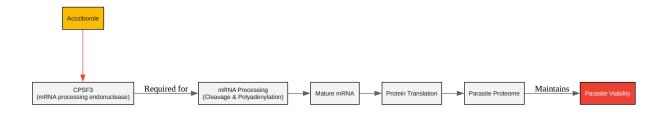
Protocol:

- RNA Extraction:
 - Harvest approximately 1x10⁸ trypanosomes from both wild-type and AcoR cultures by centrifugation.
 - Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
 - Perform on-column DNase treatment to remove any contaminating genomic DNA.[9]
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
- mRNA Enrichment:
 - Enrich for polyadenylated mRNA from the total RNA samples using oligo(dT) magnetic beads.[9] This step is crucial as trypanosome total RNA contains a high proportion of ribosomal RNA.
- RNA-Seq Library Preparation:
 - Fragment the enriched mRNA.
 - Synthesize first-strand cDNA using reverse transcriptase and random primers.
 - Synthesize second-strand cDNA.
 - Perform end-repair, A-tailing, and ligation of sequencing adapters.
 - Amplify the library by PCR.
 - Purify and size-select the final library.



- · Sequencing:
 - Quantify the prepared libraries and pool them for sequencing.
 - Perform paired-end sequencing on a high-throughput sequencing platform.
- Data Analysis:
 - Perform quality control of the raw sequencing reads.
 - Align the reads to the T. brucei reference genome (e.g., TREU 927).[10]
 - Quantify gene expression levels (e.g., as reads per kilobase of transcript per million mapped reads - RPKM, or transcripts per million - TPM).
 - Identify differentially expressed genes between wild-type and AcoR samples using statistical packages such as DESeq2 or edgeR.
 - Perform gene ontology and pathway analysis to understand the biological significance of the observed transcriptomic changes.

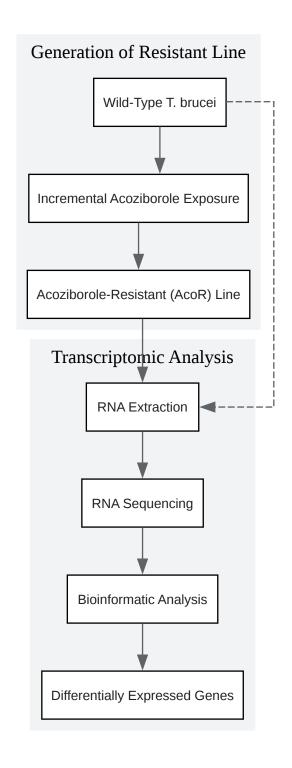
Visualizations



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Caption: **Acoziborole**'s mechanism of action targeting CPSF3.

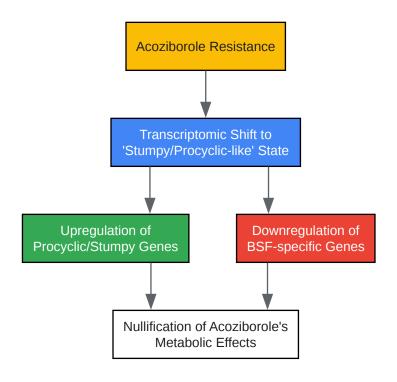




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Caption: Workflow for generating and analyzing acoziborole-resistant T. brucei.





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Caption: Transcriptomic changes leading to acoziborole resistance.

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